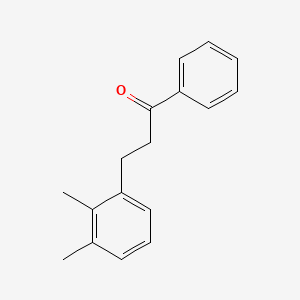

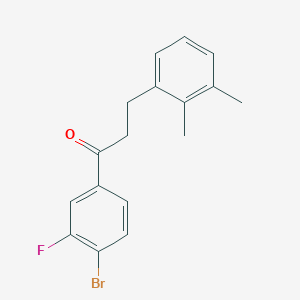

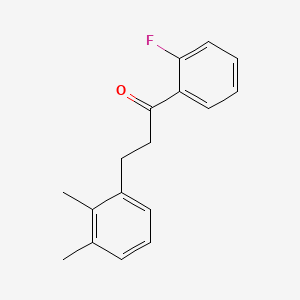

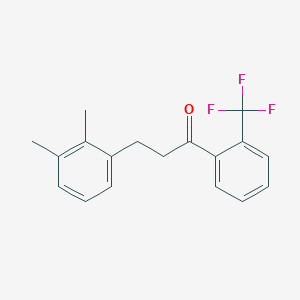

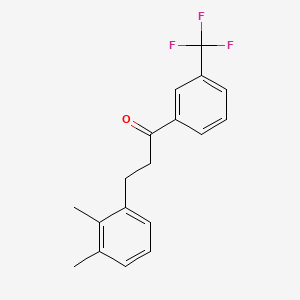

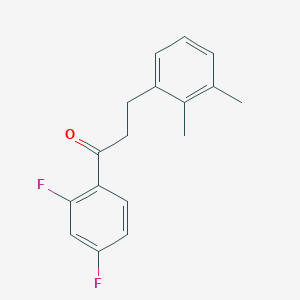

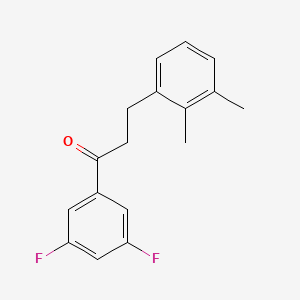

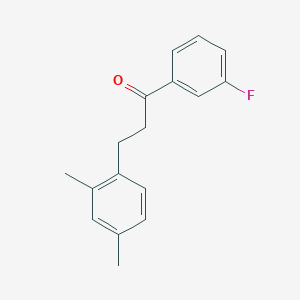

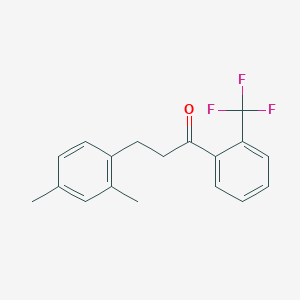

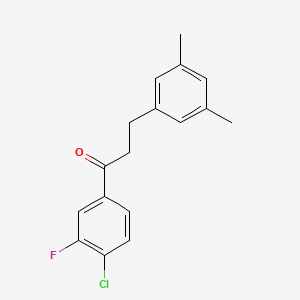

1-(4-Chloro-3-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Chloro-3-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one, also known as 4-CF-3-DMP, is a synthetic compound with a wide range of scientific and industrial applications. It is a colorless, crystalline solid that is soluble in organic solvents and has a boiling point of 310°C. 4-CF-3-DMP is used as a reagent in organic synthesis, as a starting material for the synthesis of pharmaceuticals and agrochemicals, and as a catalyst in the polymerization of olefins. It is also used as a fluorescent probe in biological research and in the development of new materials.

Aplicaciones Científicas De Investigación

Chemical Analysis and Identification

The compound has been involved in the study of hydroxyhalobiphenyls and their derivatives. Specifically, the mass spectra and gas chromatographic properties of compounds including fluoro-, chloro-, and bromomethoxy-biphenyls have been examined. This research is crucial for understanding the chemical behavior and properties of such compounds, including 1-(4-Chloro-3-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one, and their metabolites in various organisms (Tulp, Olie, & Hutzinger, 1977).

Pharmacological Properties

Serotonin Receptor Agonism and Antagonism

The compound and its analogs have been implicated in the study of serotonin receptors. For instance, it was found that activation of 5-HT2C receptors, which are structurally similar to the compound , elicits penile erections in rats. This suggests that the compound or its derivatives might interact with serotonin receptors, a finding that could have implications for understanding its pharmacological properties (Millan et al., 1997).

Analgesic and Anti-inflammatory Activities

Compounds with structural similarities to 1-(4-Chloro-3-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one have been synthesized and shown to exhibit analgesic and anti-inflammatory properties. This suggests potential therapeutic applications for the compound in treating pain and inflammation (Deshpande & Pai, 2012).

Antipsychotic Properties

Research has explored the antipsychotic profiles of certain compounds structurally related to 1-(4-Chloro-3-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one. Findings suggest that alterations in the chemical structure can significantly affect behavioral activity and have implications for the development of antipsychotic medications (Wise et al., 1985).

Antitumor Activity

Certain derivatives have been investigated for their unique mechanisms of action against tumors, indicating the potential of 1-(4-Chloro-3-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one and its analogs in cancer therapy. The synthesis of hydrophilic prodrugs and their evaluations in preclinical models highlight their promise as antitumor agents (Li-Chen Chou et al., 2010).

Treatment of Erectile Dysfunction

Research on dopamine D4 receptor agonists related to the compound has shown potential for the treatment of erectile dysfunction. The modification of known agonists to improve stability and efficacy signifies the therapeutic potential of 1-(4-Chloro-3-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one and its derivatives in this domain (Kolasa et al., 2006).

Metabolic and Pharmacokinetic Studies

The compound's analogs have been the subject of extensive pharmacokinetic and metabolism studies. These studies offer insights into the absorption, clearance, distribution, and metabolic pathways of such compounds, laying the groundwork for their therapeutic use and understanding of their behavior in biological systems (Wu et al., 2006).

Propiedades

IUPAC Name |

1-(4-chloro-3-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-11-7-12(2)9-13(8-11)3-6-17(20)14-4-5-15(18)16(19)10-14/h4-5,7-10H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNWQNUGRRYMOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644903 |

Source

|

| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloro-3-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

CAS RN |

898780-76-2 |

Source

|

| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.